HEMATOXYLIN

Descripción general

Descripción

La pikromicina, aislada por primera vez por Brokmann y Hekel en 1951, pertenece a la clase de antibióticos macrólidos . Es sintetizada por Streptomyces venezuelae, una bacteria Gram-positiva. La estructura de la pikromicina incluye un esqueleto de macrólido de 14 miembros, junto con un azúcar desosamina y un grupo hidroxilo .

Mecanismo De Acción

El mecanismo exacto mediante el cual la pikromicina ejerce sus efectos sigue siendo un área activa de investigación. Probablemente implica la unión a objetivos moleculares específicos y la interrupción de procesos celulares esenciales.

Análisis Bioquímico

Biochemical Properties

The value of Hematoxylin lies in the capacity of aluminum this compound solutions to stain the chromatin of cell nuclei . This compound is oxidized to hematein and subsequently is bound to one of several metal ions including aluminum (Al +3), iron (Fe +3) and chromium (Cr +3) . A metallic ion bound to a dye that is involved in the binding of the dye to tissue is referred to as a mordant .

Cellular Effects

This compound-based protocols are among the oldest in the laboratory as some of the formulations of this compound-based solutions date back over one hundred years . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with this compound stains remain key diagnostic markers in the evaluation of pathological changes .

Molecular Mechanism

The attraction or binding of hematein-Al +3 to DNA is likely due to the electrostatic attraction of the cationic hematein-Al +3 complexes for the phosphate groups as these groups carry a negative charge at staining conditions . This theory is based upon the belief that the electrostatic forces mediate the initial attraction of the hematein-Al +3 complexes for DNA but, the electrostatic bonds are replaced with more stable covalent or coordinate covalent bonds .

Temporal Effects in Laboratory Settings

This compound is converted to hematein by the action of a number of agents . Several older formulations such as Delafield’s and Ehrlich’s rely on atmospheric oxygen for oxidation . In these formulations, this compound and aluminum salts are stored in loosely capped or cotton plugged bottles to facilitate oxidation . The process of bubbling air through this compound solutions also has been used to speed up the oxidation process .

Dosage Effects in Animal Models

Currently, most formulations incorporate a chemical oxidant such as sodium iodate that rapidly converts this compound to hematein . Concentrations of sodium iodate typically are based upon the amount of this compound and usually range from 0.10 to 0.20 grams of sodium iodate per gram of this compound .

Metabolic Pathways

The metabolic pathways of this compound involve its conversion to hematein which is then bound to one of several metal ions including aluminum (Al +3), iron (Fe +3) and chromium (Cr +3) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its conversion to hematein and subsequent binding to metal ions .

Subcellular Localization

The subcellular localization of this compound is primarily in the cell nuclei where it binds to chromatin . This binding is facilitated by the conversion of this compound to hematein and its subsequent binding to metal ions .

Métodos De Preparación

Rutas sintéticas: La pikromicina se sintetiza a través de un sistema de sintetasa de poliquetidos tipo I (PKS) en S. venezuelae. El sistema PKS involucra cuatro polipéptidos: PikAI, PikAII, PikAIII y PikAIV. Estos polipéptidos trabajan juntos para ensamblar la compleja estructura del macrólido. Estudios recientes de criomicroscopía electrónica han revelado una arquitectura inesperada del módulo PKS .

Producción industrial: Si bien la pikromicina en sí misma no es un antibiótico clínicamente útil, sirve como una valiosa materia prima para sintetizar compuestos relacionados. Notablemente, se puede utilizar para crear cetolidas antibióticas como la eritromicina y nuevas epotilonas .

Análisis De Reacciones Químicas

La pikromicina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones contribuyen a sus diversos derivados. Los principales productos formados a partir de estas reacciones incluyen análogos de pikromicina modificados con propiedades alteradas .

Aplicaciones Científicas De Investigación

Histological Staining

Hematoxylin is predominantly used in combination with eosin (H&E) for staining tissue sections in histopathology. This method allows for detailed visualization of cellular structures, aiding in the diagnosis of diseases such as cancer.

- Staining Mechanism : this compound stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink. This contrast enhances the visibility of tissue architecture and cellular details.

- Applications :

Molecular Diagnostics

Recent studies have highlighted this compound's utility beyond traditional histology into molecular diagnostics.

- DNA Extraction : Research indicates that DNA extracted from H&E-stained tissues can be successfully used for genotyping analysis. A study demonstrated that H&E staining reduced maternal contamination in short tandem repeat (STR) genotyping for hydatidiform mole diagnosis, proving its efficacy in molecular workflows .

- Case Study : In a cohort study involving placental tissues, H&E-stained sections yielded satisfactory amplification results without maternal contamination in 92.62% of cases, suggesting that H&E staining can be integrated into molecular diagnostic protocols .

Computer-Aided Diagnosis

The integration of artificial intelligence (AI) with this compound and eosin-stained images has emerged as a significant advancement in pathology.

- Machine Learning Applications : AI systems have been developed to classify H&E-stained breast cancer histology images using deep learning architectures like EfficientNet. These systems enhance diagnostic accuracy and efficiency by reducing human error and interobserver variability .

- Performance Metrics : One study reported that the EfficientNet-B2 model achieved an accuracy of 98.33% in classifying breast cancer images into categories such as normal, benign, and various stages of carcinoma .

Other Applications

This compound is also utilized in various non-medical fields:

- Industrial Uses : Beyond biological applications, this compound has been explored for use as a dye in textiles and hair coloring due to its natural origin and vibrant color properties .

- Research in Biomaterials : In studies focusing on aesthetic materials used in oral and maxillofacial applications, this compound-eosin staining has been employed to assess host responses to various implant materials .

Comparación Con Compuestos Similares

La pikromicina comparte similitudes con otros antibióticos macrólidos, pero su estructura única la distingue. Algunos compuestos similares incluyen eritromicina, claritromicina y azitromicina .

Actividad Biológica

Hematoxylin, a natural dye derived from the log of the Haematoxylum campechianum tree, has been widely utilized in histology for staining biological tissues. Its biological activity extends beyond mere staining, influencing cellular processes and providing insights into various pathological conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medical diagnostics, and relevant research findings.

This compound exhibits several biological activities that are crucial for its role in histological staining and potential therapeutic applications:

- Oxidative Stress Indicator : Recent studies have demonstrated that this compound can report oxidative stress levels in tissues. The near-infrared (NIR) fluorescence emitted from this compound correlates with oxidative stress markers, such as superoxide dismutase-1 (SOD-1), particularly in tumor tissues and Alzheimer's disease samples. This emission is modulated by iron availability and can be inhibited pharmacologically, indicating this compound's role in monitoring cellular oxidative states .

- Interaction with Proteins : this compound binds to mutant calreticulin (CALR), a protein involved in various cellular processes. This binding disrupts the interaction between CALR and the thrombopoietin receptor, leading to apoptosis in cells expressing mutant CALR. This mechanism highlights this compound's potential as a therapeutic agent against certain malignancies .

Applications in Medical Diagnostics

This compound is predominantly used in conjunction with eosin (H&E) for histological examinations. Its applications span various diagnostic areas:

- Histopathological Staining : The H&E staining method remains the gold standard in histopathology. This compound stains cell nuclei, allowing for differentiation between various tissue types based on nuclear morphology. A study reported that H&E staining has a sensitivity of 97.7% and specificity of 85.08% for detecting iron pigments in liver biopsies, underscoring its diagnostic reliability .

- Renal Amyloidosis Diagnosis : In a study involving renal biopsies, polarized this compound-eosin sections were effectively used to diagnose renal amyloidosis. The presence of green birefringence confirmed amyloid deposits, demonstrating this compound's utility in rapid diagnostic processes .

Research Findings

Several studies have investigated the biological activity of this compound, revealing its multifaceted roles:

Table 1: Summary of Key Research Findings on this compound

Case Studies

- Oxidative Stress Measurement : In human tumor tissues, researchers measured NIR emission from this compound-stained samples to assess oxidative stress levels associated with cancer progression. The study concluded that this compound could serve as a reliable indicator for evaluating oxidative stress in clinical samples.

- Diagnostic Accuracy in Renal Biopsies : A comprehensive review of 130 renal biopsy slides revealed that polarized H&E staining could serve as an initial diagnostic tool for amyloidosis, confirming findings through additional staining techniques like Congo red.

Propiedades

IUPAC Name |

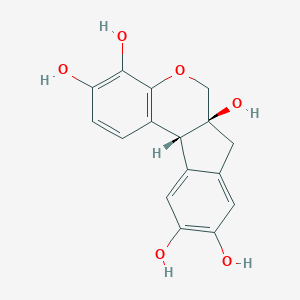

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUVPPKBWHMQCE-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020678 | |

| Record name | Hematoxylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hematoxylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in cold; soluble in hot (NTP, 1992) | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST. | |

| Record name | HEMATOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

517-28-2, 8005-33-2 | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hematoxylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hematoxylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hematoxylin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Natural Black 1 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hematoxylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haematoxylin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Logwood (Haematoxylon campechianum) extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOXYLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKM8PY2Z55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEMATOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 248 °F (NTP, 1992) | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.